2-羟基乙磺酸钾

描述

Synthesis Analysis

The synthesis of potassium sulfonate derivatives, including compounds similar to potassium 2-hydroxyethanesulfonate, involves reactions under specific conditions. For instance, the title salt formed by the reaction of dehydro-l-ascorbic acid with potassium hydrogen sulfite in water crystallizes as colorless plates, showcasing a method of synthesis through reactive crystallization (Haines & Hughes, 2012).

Molecular Structure Analysis

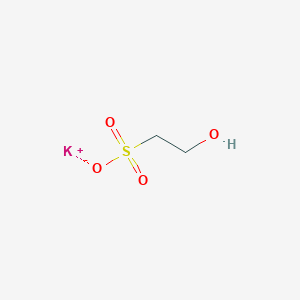

The molecular structure of potassium 2-hydroxyethanesulfonate and related compounds is characterized by the coordination of the potassium ion by eight oxygen atoms arising from hydroxy or sulfonate groups. This complex structure forms a three-dimensional network through potassium-oxygen coordination and hydrogen bonds, demonstrating the intricate molecular architecture of these compounds (Haines & Hughes, 2012).

Chemical Reactions and Properties

Potassium 2-hydroxyethanesulfonate undergoes various chemical reactions, highlighting its reactivity and chemical properties. For example, treatment of 1-aryl-2-arylsulfonylethanones with potassium hydroxide leads to regiospecific methylation and ethylation, demonstrating the compound's ability to participate in chemical rearrangements and modifications (J. Bin, Jae Sang Lee, & K. Kim, 2004).

Physical Properties Analysis

The physical properties of potassium 2-hydroxyethanesulfonate and similar compounds are influenced by their molecular structure. For instance, the crystalline structure and the presence of lattice water molecules play a crucial role in defining the compound's physical characteristics, such as solubility and crystallinity (Haines & Hughes, 2012).

Chemical Properties Analysis

The chemical properties of potassium 2-hydroxyethanesulfonate are marked by its reactions and the formation of various derivatives. The compound's ability to undergo reactions with water and alcohols, leading to the formation of different products, exemplifies its diverse chemical behavior and reactivity (J. King & J. Hillhouse, 1983).

科学研究应用

钾在农业中的研究

钾在植物生理和营养中起着至关重要的作用,对作物质量和抗逆性有显著影响。研究强调了了解土壤中钾的有效性和制定策略以增强植物对钾的吸收的重要性,特别是在疾病、害虫和环境压力(如霜冻、热/干旱和盐度)等胁迫情况下。运用这些知识可以极大地使农业实践受益,因为它可以提高作物的抗逆性和产量 (Römheld 和 Kirkby,2010 年)。

环境和工业应用

磺酸,如 2-羟基乙磺酸,在微生物硫循环中发挥着重要作用。它们被硫酸盐还原菌降解,这些菌将这些化合物用作末端电子受体,这突出了它们在环境过程中的重要性以及在生物修复和废水处理中的潜在应用 (Lie、Leadbetter 和 Leadbetter,1998 年)。

钾盐制备的进展

技术进步使得可以有效利用钾岩生产钾盐,包括对农业至关重要的硫酸钾和硝酸钾。这些方法不仅解决了可溶性钾资源短缺的问题,还促进了钾矿物资源的清洁高效利用,突出了水热处理工艺在钾肥工业生产中的重要性 (马洪文等,2015 年)。

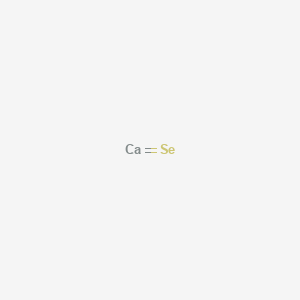

钾基储能系统

钾基电池被认为是锂离子电池的有希望的替代品,由于其经济和环境优势,在规模化储能方面受到关注。对后钾离子电池的研究,包括钾硫和钾硒系统,突出了为提高能量密度、安全性和成本效益所做的持续努力,指出了储能技术发展的未来 (姚和朱,2020 年)。

纳滤膜技术

聚醚砜纳滤膜的化学改性,包括磺化工艺,强调了提高膜在水处理应用中性能的重要性。这条研究途径对于开发更有效、更可持续的水净化方法至关重要 (布鲁根,2009 年)。

安全和危害

Potassium compounds can be harmful if swallowed, in contact with skin, or if inhaled . They may also be harmful to aquatic life . Precautionary measures include avoiding breathing dusts or mists, washing skin thoroughly after handling, not eating, drinking, or smoking when using the product, and wearing protective gear .

属性

IUPAC Name |

potassium;2-hydroxyethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O4S.K/c3-1-2-7(4,5)6;/h3H,1-2H2,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNPUBKRNRRYMC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5KO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107-36-8 (Parent) | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40883692 | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 2-hydroxyethanesulfonate | |

CAS RN |

1561-99-5 | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 2-hydroxyethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylthieno[2,3-d]thiazole](/img/structure/B72171.png)